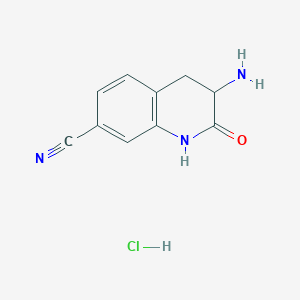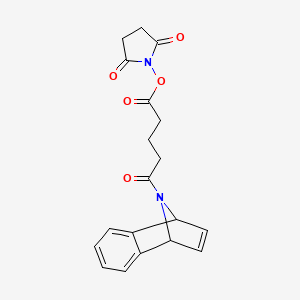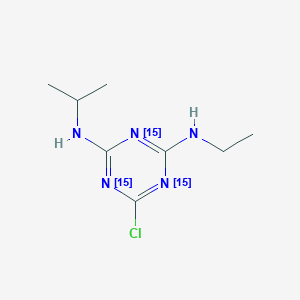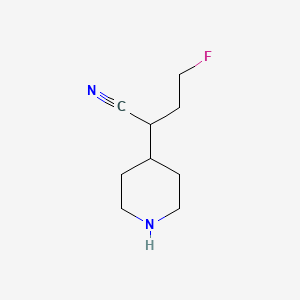![molecular formula C15H14Cl3F3N4 B14783581 N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride](/img/structure/B14783581.png)
N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[62102,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride is a complex organic compound with a unique structure that combines a pyrimidine ring with a tricyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine ring and the tricyclic amine separately. The pyrimidine ring can be synthesized through a series of reactions involving chlorination and trifluoromethylation of a suitable precursor. The tricyclic amine is prepared through cyclization reactions involving appropriate starting materials. The final step involves coupling the pyrimidine ring with the tricyclic amine under specific reaction conditions, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring or the tricyclic amine.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[6.2.1.0(2,7)]undeca-4-ene: A structurally related compound with a similar tricyclic framework.
3,7,9-triazatricyclo[6.2.1.01,5]undeca-2,4-dienes: Compounds with a similar tricyclic structure but different functional groups.
Uniqueness
N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride is unique due to the presence of both a pyrimidine ring and a tricyclic amine in its structure. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14Cl3F3N4 |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride |
InChI |
InChI=1S/C15H12ClF3N4.2ClH/c16-13-10(15(17,18)19)6-20-14(23-13)21-7-1-2-8-9(5-7)12-4-3-11(8)22-12;;/h1-2,5-6,11-12,22H,3-4H2,(H,20,21,23);2*1H |
InChI Key |
UVDPHZMPCLYNIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(C1N2)C=CC(=C3)NC4=NC=C(C(=N4)Cl)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14783500.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14783510.png)


![2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate](/img/structure/B14783546.png)


![2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14783566.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783575.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14783578.png)

![cis-7-Amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B14783594.png)
![2,3-Dibenzoyloxybutanedioic acid;methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14783600.png)
![5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14783610.png)
